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Compound of Interest

Compound Name:
1-(4-Cyanophenyl)-2,5-

dimethylpyrrole

Cat. No.: B037570 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

1-(4-Cyanophenyl)-2,5-dimethylpyrrole. Designed for researchers, scientists, and

professionals in drug development, this document delves into the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into

its structural confirmation and physicochemical properties. 1-(4-Cyanophenyl)-2,5-
dimethylpyrrole is a versatile building block in organic synthesis, with applications in materials

science and pharmaceutical research.[1] A thorough understanding of its spectroscopic

signature is paramount for its effective utilization in these fields.

Molecular Structure and Spectroscopic Overview
1-(4-Cyanophenyl)-2,5-dimethylpyrrole possesses a core structure consisting of a 2,5-

dimethylpyrrole ring attached to a 4-cyanophenyl group via the pyrrole nitrogen. This

arrangement of aromatic and heterocyclic moieties, along with the nitrile functional group, gives

rise to a distinct spectroscopic profile. This guide will dissect the ¹H NMR, ¹³C NMR, and mass

spectrometry data to provide a detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules

by probing the magnetic properties of atomic nuclei. For 1-(4-Cyanophenyl)-2,5-
dimethylpyrrole, both ¹H and ¹³C NMR provide critical information about the electronic

environment of the hydrogen and carbon atoms, respectively.
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¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Table 1: ¹H NMR Data for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.82 d, J = 8.5 Hz 2H H-3', H-5'

7.40 d, J = 8.5 Hz 2H H-2', H-6'

5.91 s 2H H-3, H-4

2.03 s 6H 2,5-CH₃

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum exhibits four distinct signals, consistent with the molecular structure of

1-(4-Cyanophenyl)-2,5-dimethylpyrrole.

Aromatic Protons (Cyanophenyl Ring): The two doublets in the aromatic region are

characteristic of a para-substituted benzene ring. The downfield doublet at 7.82 ppm is

assigned to the protons ortho to the electron-withdrawing cyano group (H-3' and H-5'). The

upfield doublet at 7.40 ppm corresponds to the protons meta to the cyano group (H-2' and H-

6'). The coupling constant of 8.5 Hz is typical for ortho-coupling in a benzene ring.

Pyrrole Protons: The singlet at 5.91 ppm, integrating to two protons, is assigned to the

equivalent protons at the 3 and 4 positions of the pyrrole ring. The singlet nature of this peak

is due to the symmetry of the 2,5-disubstituted pyrrole ring.

Methyl Protons: The upfield singlet at 2.03 ppm, integrating to six protons, is attributed to the

two equivalent methyl groups at the 2 and 5 positions of the pyrrole ring.

Figure 1: ¹H NMR chemical shift assignments for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Chemical Shift (δ, ppm) Assignment

142.4 C-1'

133.2 C-3', C-5'

128.8 C-2, C-5

126.3 C-2', C-6'

118.5 C≡N

111.0 C-4'

107.0 C-3, C-4

13.1 2,5-CH₃

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum displays eight signals, which is in agreement with the number of unique

carbon environments in the molecule.

Aromatic and Pyrrole Carbons: The signals in the downfield region (100-150 ppm)

correspond to the sp² hybridized carbons of the aromatic and pyrrole rings. The quaternary

carbon C-1' attached to the nitrogen is observed at 142.4 ppm. The carbons of the

cyanophenyl ring (C-2', C-3', C-5', C-6') and the pyrrole ring (C-2, C-3, C-4, C-5) are found in

the range of 107.0 to 133.2 ppm. The signal at 128.8 ppm is assigned to the substituted

carbons of the pyrrole ring (C-2 and C-5), while the signal at 107.0 ppm is assigned to the

unsubstituted carbons (C-3 and C-4).

Nitrile Carbon: The signal for the nitrile carbon (C≡N) appears at 118.5 ppm, which is a

characteristic chemical shift for this functional group.
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Methyl Carbons: The upfield signal at 13.1 ppm is attributed to the equivalent carbons of the

two methyl groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-

MS).[2]

Table 3: Mass Spectrometry Data for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

m/z Interpretation

196 [M]⁺ (Molecular ion)

181 [M - CH₃]⁺

95 [C₆H₉N]⁺ (2,5-dimethylpyrrole fragment)

Interpretation of the Mass Spectrum:

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 196, which corresponds to the

molecular weight of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole (C₁₃H₁₂N₂). The fragmentation

pattern provides further structural confirmation. A prominent fragment is observed at m/z 181,

corresponding to the loss of a methyl group ([M - CH₃]⁺). Another significant peak is seen at

m/z 95, which represents the 2,5-dimethylpyrrole cationic fragment, resulting from the cleavage

of the N-C(aryl) bond.

Mass Spectrometry Fragmentation Pathway

1-(4-Cyanophenyl)-2,5-dimethylpyrrole
[M]⁺ m/z = 196

[M - CH₃]⁺
m/z = 181

- CH₃

[C₆H₉N]⁺
m/z = 95- C₇H₄N
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Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole.

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation.

The following are generalized protocols for the techniques discussed.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Cyanophenyl)-2,5-
dimethylpyrrole in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00

ppm).

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans is typically required for ¹³C NMR due to the lower natural abundance

of the ¹³C isotope.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

GC Conditions: Use a capillary column suitable for the analysis of aromatic and heterocyclic

compounds (e.g., a DB-5 or equivalent). Program the oven temperature with a gradient to

ensure good separation.

MS Conditions: Employ electron ionization (EI) at 70 eV. Scan a mass range that includes

the expected molecular weight of the compound (e.g., m/z 50-300).
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Data Analysis: Identify the peak corresponding to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole
in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data provides

unambiguous confirmation of the structure of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. The

presented data and interpretations serve as a valuable reference for researchers utilizing this

compound in their synthetic and developmental endeavors. The detailed protocols offer a

foundation for reproducible and high-quality spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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